1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide
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Overview
Description
1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide is a chemical compound with the molecular formula C15H20N2O It is a member of the azocine family, which is characterized by an eight-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclic ketone, followed by cyclization and amide formation. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-Benzyl-1,2,3,4,5,8-hexahydroazocine-3-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(6Z)-1-benzyl-3,4,5,8-tetrahydro-2H-azocine-3-carboxamide |
InChI |
InChI=1S/C15H20N2O/c16-15(18)14-9-5-2-6-10-17(12-14)11-13-7-3-1-4-8-13/h1-4,6-8,14H,5,9-12H2,(H2,16,18)/b6-2- |
InChI Key |
ANCWJWJAKYSJLJ-KXFIGUGUSA-N |
Isomeric SMILES |
C/1CC(CN(C/C=C1)CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1CC(CN(CC=C1)CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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